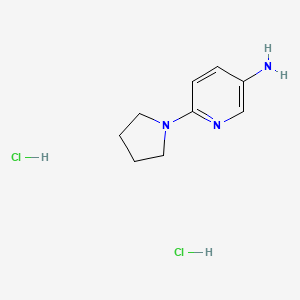

6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride is a synthetic compound with potential applications in various scientific research areas. It has a molecular weight of 236.14 and its IUPAC name is 6-(1-pyrrolidinyl)-3-pyridinamine dihydrochloride . The compound is an off-white solid .

Molecular Structure Analysis

The molecular formula of 6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride is C9H15Cl2N3 . The InChI code is 1S/C9H13N3.2ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H .Physical And Chemical Properties Analysis

6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride is an off-white solid . It has a molecular weight of 236.14 and its molecular formula is C9H15Cl2N3 .Scientific Research Applications

Versatile Scaffold in Drug Discovery

The research application of 6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride falls under the broader category of pyrrolidine derivatives, which are extensively used in drug discovery due to their significant role in medicinal chemistry. Pyrrolidine, a five-membered nitrogen heterocycle, is favored for its ability to efficiently explore pharmacophore space owing to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. This makes it an essential scaffold for developing bioactive molecules with target selectivity. Pyrrolidine derivatives, including prolinol and pyrrolizines, have been synthesized for various biological applications, highlighting the significance of pyrrolidine rings in designing new compounds with diverse biological profiles (Li Petri et al., 2021).

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide molecules, such as those derived from pyridine and indazole, demonstrate a broad spectrum of functionalities, particularly in drug development. These compounds are celebrated for their roles in forming metal complexes, designing catalysts, and their medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The diversity and utility of heterocyclic N-oxide derivatives underscore their importance in organic synthesis, catalysis, and pharmaceuticals, aligning with the research interest in pyrrolidin-1-yl pyridin-3-ylamine derivatives (Li et al., 2019).

Role in Plant Defense Mechanisms

Research on pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, suggests its significance in plant defense against pathogens. The proline-P5C metabolism in plants is tightly regulated, especially during pathogen infection and abiotic stress. The regulation of P5C levels in plant cells, particularly in mitochondria, plays a crucial role in resistance gene-mediated and non-host resistance to invading pathogens, emphasizing the broader biological relevance of pyrrolidine derivatives (Qamar et al., 2015).

properties

IUPAC Name |

6-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERTWFFVYVENOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)